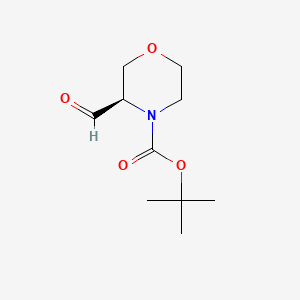
(R)-N-Boc-3-morpholinecarbaldehyde
Vue d'ensemble
Description
(R)-N-Boc-3-morpholinecarbaldehyde, also known as Boc-Morph, is an important chiral building block in organic synthesis. It is a versatile compound that can be used for a variety of synthetic transformations, including the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. Boc-Morph is a chiral aldehyde with two stereocenters and a Boc protecting group. The compound is highly reactive and can be used in a variety of synthetic transformations. It is also a useful starting material for the synthesis of other chiral compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (R)-N-Boc-3-morpholinecarbaldehyde involves the protection of the amine group, followed by the addition of the aldehyde group and the removal of the protecting group.
Starting Materials
3-morpholinecarboxylic acid, Boc anhydride, Sodium bicarbonate, Methanol, Sodium borohydride, Acetic acid, Chloroacetaldehyde, Hydrochloric acid, Sodium hydroxide
Reaction
1. Protection of the amine group by reacting 3-morpholinecarboxylic acid with Boc anhydride in the presence of sodium bicarbonate and methanol to form (R)-N-Boc-3-morpholinecarboxylic acid., 2. Reduction of (R)-N-Boc-3-morpholinecarboxylic acid with sodium borohydride in the presence of acetic acid to form (R)-N-Boc-3-morpholinecarbinol., 3. Formation of the aldehyde group by reacting (R)-N-Boc-3-morpholinecarbinol with chloroacetaldehyde in the presence of hydrochloric acid to form (R)-N-Boc-3-morpholinecarbaldehyde., 4. Removal of the Boc protecting group by reacting (R)-N-Boc-3-morpholinecarbaldehyde with sodium hydroxide to obtain the final product (R)-N-Boc-3-morpholinecarbaldehyde.
Mécanisme D'action
The mechanism of action of (R)-N-Boc-3-morpholinecarbaldehyde is based on its reactivity and stereoselectivity. The Boc protecting group renders the compound highly reactive and enables it to undergo a variety of synthetic transformations. The two stereocenters in (R)-N-Boc-3-morpholinecarbaldehyde also allow for the stereoselective synthesis of optically active compounds.
Effets Biochimiques Et Physiologiques
(R)-N-Boc-3-morpholinecarbaldehyde has not been tested for its biochemical and physiological effects. Therefore, it is not known whether or not the compound has any effect on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (R)-N-Boc-3-morpholinecarbaldehyde is its reactivity and stereoselectivity. The compound is highly reactive and can be used in a variety of synthetic transformations. The two stereocenters in (R)-N-Boc-3-morpholinecarbaldehyde also allow for the stereoselective synthesis of optically active compounds. However, the compound is not suitable for use in biological systems due to its potential toxicity.
Orientations Futures
Future research on (R)-N-Boc-3-morpholinecarbaldehyde could focus on the development of new synthetic methods using the compound as a starting material. Additionally, further research could be done to explore the potential applications of (R)-N-Boc-3-morpholinecarbaldehyde in the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. Additionally, further research could be done to investigate the potential biochemical and physiological effects of (R)-N-Boc-3-morpholinecarbaldehyde. Finally, research could also be done to explore the potential of (R)-N-Boc-3-morpholinecarbaldehyde as a catalyst for asymmetric catalysis.
Applications De Recherche Scientifique
(R)-N-Boc-3-morpholinecarbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the synthesis of chiral auxiliaries, catalysts, and ligands for asymmetric catalysis. (R)-N-Boc-3-morpholinecarbaldehyde has also been used in the synthesis of optically active polymers and in the development of new synthetic methods.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-formylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLHQYMJBRBXAN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657770 | |
| Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-3-morpholinecarbaldehyde | |
CAS RN |
1257850-86-4 | |
| Record name | 4-Morpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257850-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



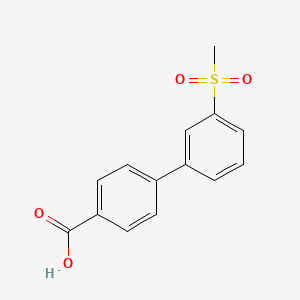
![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)
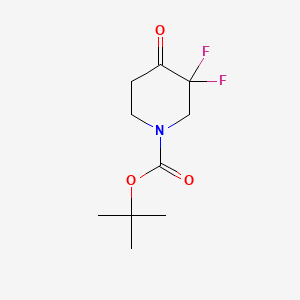
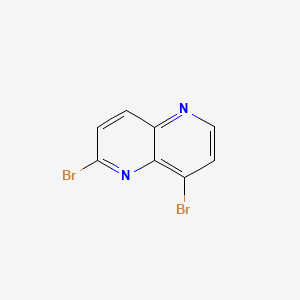
![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)
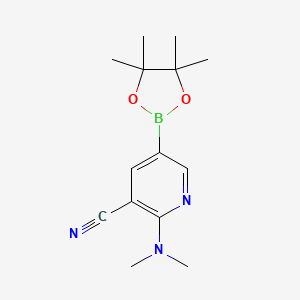
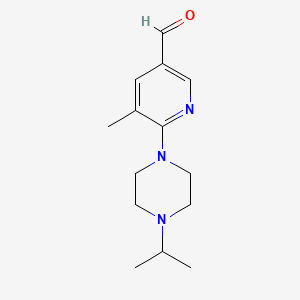

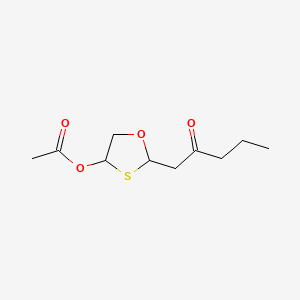
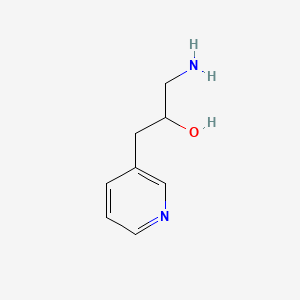
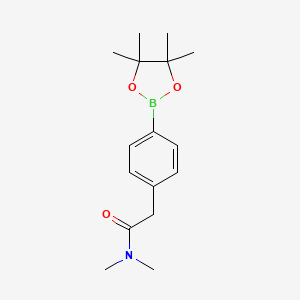
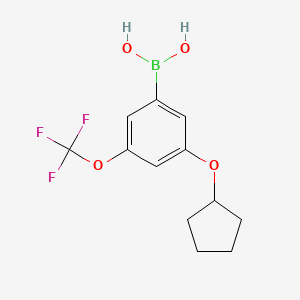
![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)